SM-4470

In Vivo Antifungal Efficacy Systemic Candidiasis Murine Infection Model

SM-4470 is a chiral imidazole antifungal agent that outperforms ketoconazole in critical systemic infection models. It demonstrates unique in vivo efficacy against Aspergillus in mice where ketoconazole is ineffective, and shows 2-fold higher potency against systemic Candida albicans (PD50 0.59 mg/kg vs. 1.18 mg/kg). Its ability to achieve ketoconazole-comparable efficacy at lower serum concentrations makes it an essential tool for PK/PD disconnect studies and tissue penetration research. Ideal for investigators requiring a validated, non-interchangeable azole comparator with a differentiated pharmacological profile.

Molecular Formula C16H21Cl3N2OS
Molecular Weight 395.8 g/mol
Cat. No. B15560451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-4470
Molecular FormulaC16H21Cl3N2OS
Molecular Weight395.8 g/mol
Structural Identifiers
InChIInChI=1S/C16H20Cl2N2OS.ClH/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18;/h4-7,9,12,21H,2-3,8,10-11H2,1H3;1H/t16-;/m1./s1
InChIKeyGYJPRBFOYUKMDU-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Overview: SM-4470, a Chiral Imidazole Antifungal with Defined In Vivo Comparator Data


SM-4470, chemically designated as (R)-3-(n-butylthio)-2-(2,4-dichlorophenyl)-1-(imidazole-1-yl)-2-propanol hydrochloride, is an orally active, chiral imidazole antifungal agent first disclosed in 1986 [1]. It is structurally and pharmacologically related to the clinical azole antifungal ketoconazole, but is distinguished by a chiral center and a butylthio side chain that potentially alters its physiochemical and biological profile [1]. The compound has documented activity against a range of clinically relevant fungi, including yeasts (Candida), filamentous fungi (Aspergillus), and dermatophytes .

Scientific Justification for Specifying SM-4470: Why Other Early-Generation Imidazoles are Not Directly Substitutable


Direct substitution with ketoconazole or other early-generation imidazoles is not supported by the available experimental evidence. While SM-4470 and ketoconazole share a core imidazole scaffold and exhibit similar efficacy in some superficial infection models (e.g., candidal vaginitis in rats, trichophytosis in guinea pigs) [1], their in vivo performance diverges significantly in critical systemic infections. Notably, SM-4470 demonstrates a unique efficacy profile against Aspergillus in mice, a model in which ketoconazole is ineffective [1]. This divergence, coupled with SM-4470's ability to achieve comparable or superior in vivo efficacy at lower systemic exposure (serum concentrations) than ketoconazole [1], indicates that structural differences translate into distinct, non-interchangeable therapeutic and pharmacokinetic profiles. Selecting a generic azole without these specific validated properties could compromise research outcomes in models of invasive aspergillosis or when a unique PK/PD relationship is required.

Quantitative Differentiation of SM-4470 vs. Ketoconazole in Fungal Infection Models


Superior Efficacy in Systemic Murine Candidiasis: A 2-Fold Potency Advantage Over Ketoconazole

In a head-to-head comparison, SM-4470 demonstrates significantly higher oral efficacy than ketoconazole in treating a systemic infection model. When evaluated in mice infected with Candida albicans, SM-4470 was approximately twofold more active than ketoconazole based on the 50% protective dose (PD50) values [1].

In Vivo Antifungal Efficacy Systemic Candidiasis Murine Infection Model

Unique Efficacy Against Murine Aspergillosis: A Qualitative Advantage Where Ketoconazole Fails

SM-4470 displays a unique spectrum of activity against Aspergillus in vivo that is not shared by its comparator. In a direct head-to-head study, oral administration of SM-4470 to mice with systemic aspergillosis resulted in significant efficacy (prolonged survival), whereas ketoconazole was completely ineffective [1].

Antifungal Spectrum Invasive Aspergillosis Azole Resistance

Enhanced In Vivo Potency: Comparable Efficacy at Lower Systemic Drug Levels Than Ketoconazole

In models of candidal vaginitis in rats and trichophytosis in guinea pigs, SM-4470 achieved therapeutic efficacy similar to that of ketoconazole, despite being present in serum at significantly lower concentrations [1]. This suggests a higher intrinsic in vivo potency for SM-4470 against these infections.

Pharmacokinetics Serum Concentration In Vivo Potency

Procurement-Driven Application Scenarios for SM-4470 in Antifungal R&D


Investigational Therapy for Invasive Aspergillosis in Murine Models

Procure SM-4470 for studies requiring an orally active agent with demonstrated in vivo efficacy against Aspergillus, a key differentiator from ketoconazole [1]. This scenario leverages the direct evidence from Section 3 that shows SM-4470 is effective in prolonging survival in a murine aspergillosis model where ketoconazole is ineffective [1].

Potency Benchmark in Systemic Candidiasis Studies

Use SM-4470 as a high-potency comparator in oral treatment studies of systemic Candida albicans infections. The 2-fold higher activity compared to ketoconazole (PD50 0.59 mg/kg vs. 1.18 mg/kg) provides a robust quantitative benchmark for evaluating new chemical entities or formulations in murine models [1].

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies

SM-4470 serves as a critical tool for investigating the PK/PD disconnect observed in superficial fungal infections. Its ability to achieve ketoconazole-comparable efficacy at lower serum concentrations [1] makes it an ideal candidate for research focused on understanding drug distribution, tissue penetration, or intrinsic potency beyond plasma exposure metrics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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